An In-depth Technical Guide to the Chemical Properties of Octanoic Acid-d3
An In-depth Technical Guide to the Chemical Properties of Octanoic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoic acid-d3, also known as caprylic acid-d3, is a deuterated form of the eight-carbon saturated fatty acid, octanoic acid. Its primary application in research and drug development lies in its use as an internal standard for the quantification of endogenous octanoic acid in various biological matrices using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The incorporation of three deuterium (B1214612) atoms provides a distinct mass shift, allowing for precise differentiation from the naturally occurring analyte without significantly altering its chemical behavior. This guide provides a comprehensive overview of the known chemical properties of Octanoic acid-d3, compiled from various sources to support its effective use in a laboratory setting.
Core Chemical Properties
The fundamental chemical and physical properties of Octanoic acid-d3 are summarized in the table below. It is important to note that some of these properties, such as boiling and melting points, are often reported for the non-deuterated form, Octanoic acid, but are expected to be very similar for the deuterated analogue.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₃D₃O₂ | N/A |
| Molecular Weight | 147.23 g/mol | N/A |
| CAS Number | 156779-05-4 | N/A |
| Synonyms | Caprylic acid-d3, FA 8:0-d3, Octanoic-8,8,8-d3 acid | N/A |
| Physical State | Liquid | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₃); 99 atom % D | N/A |
| Boiling Point | ~237 °C (for non-deuterated form) | N/A |
| Melting Point | ~16 °C (for non-deuterated form) | N/A |
| Density | ~0.929 g/mL at 25 °C (for non-deuterated form) | N/A |
| pKa | ~4.89 (for non-deuterated form) | [2] |
Solubility
Octanoic acid-d3 exhibits solubility in a range of organic solvents, which is a critical consideration for its use as an internal standard in analytical methods.
| Solvent | Solubility |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |
| Ethanol | Soluble |
| Water | Very slightly soluble |
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of Octanoic acid-d3 is expected to be very similar to that of octanoic acid, with the key difference being the absence of the signal corresponding to the terminal methyl protons (C8). The typical chemical shifts for the protons in octanoic acid are:
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-COOH: A broad singlet typically observed between 10-12 ppm.
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α-CH₂ (C2): A triplet around 2.35 ppm.
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β-CH₂ (C3): A multiplet around 1.63 ppm.
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-(CH₂)₄- (C4-C7): A broad multiplet around 1.2-1.4 ppm.
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-CH₃ (C8): A triplet around 0.88 ppm.
In the spectrum of Octanoic acid-d3, the triplet at ~0.88 ppm will be absent due to the replacement of protons with deuterium.
¹³C NMR: The carbon-13 NMR spectrum will also closely resemble that of octanoic acid. The deuterium substitution at C8 will cause the C8 signal to be a triplet (due to coupling with deuterium, which has a spin of 1) and will likely have a slightly different chemical shift due to the isotope effect. The approximate chemical shifts for the carbons in octanoic acid are:
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C1 (-COOH): ~180 ppm
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C2: ~34 ppm
-
C3: ~25 ppm
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C4, C5, C6: ~29-32 ppm
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C7: ~23 ppm
-
C8: ~14 ppm
Mass Spectrometry (MS)
As an internal standard, the mass spectrum of Octanoic acid-d3 is of primary importance. The molecular ion peak will be observed at m/z 147. The fragmentation pattern under electron ionization (EI) is expected to be similar to that of octanoic acid, with characteristic losses of water, the carboxyl group, and alkyl fragments. The key distinction will be a +3 Da shift for fragments containing the terminal methyl group. For instance, the molecular ion of non-deuterated octanoic acid is at m/z 144.
Chemical Stability and Reactivity
Octanoic acid-d3 is a stable, saturated fatty acid. Its reactivity is characteristic of a carboxylic acid, capable of undergoing esterification and other reactions at the carboxyl group. The deuterium-carbon bonds at the terminal methyl group are stronger than the corresponding proton-carbon bonds, making the deuterated methyl group more resistant to chemical and enzymatic oxidation. This increased stability against oxidative processes is a known property of deuterated fatty acids.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of Octanoic acid-d3 are not commonly published. However, the following sections outline generalized methodologies applicable to this compound based on standard practices for fatty acid research.
Determination of pKa by Titration
The acid dissociation constant (pKa) of a fatty acid can be determined by potentiometric titration.
